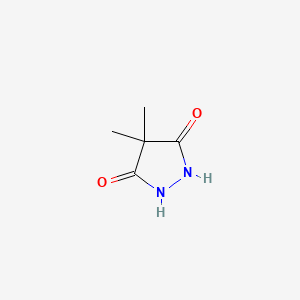

4,4-Dimethylpyrazolidine-3,5-dione

Description

Historical Context and Significance of the Pyrazolidine-3,5-dione (B2422599) Scaffold

The pyrazolidine-3,5-dione core is a noteworthy heterocyclic structure that has garnered considerable attention in the scientific community. Its history is prominently marked by the discovery of Phenylbutazone (B1037) in 1946, a non-steroidal anti-inflammatory agent. rsc.org This discovery was a significant milestone that led to the identification of other improved agents like Oxyphenbutazone and Sulfinpyrazone. rsc.org The therapeutic potential demonstrated by these early compounds spurred further interest in the pyrazolidine-3,5-dione scaffold.

The significance of this chemical framework lies in its versatile biological activities. rsc.org The structural features of the heterocyclic ring and its side chains can be modified to influence its biological properties. rsc.org This adaptability has made pyrazolidine-3,5-diones an important pharmacophore in medicinal chemistry. jscimedcentral.com A wide range of therapeutically interesting drug candidates incorporate this moiety. jscimedcentral.com The carbonyl groups at the 3rd and 5th positions are considered pivotal for the various pharmaceutical and biological activities observed in this class of compounds. researchgate.net

Structural Framework and Unique Features of 4,4-Dimethylpyrazolidine-3,5-dione

The fundamental structure of pyrazolidine-3,5-dione is a five-membered ring containing two adjacent nitrogen atoms and two carbonyl groups at positions 3 and 5. A key structural feature that influences the chemical properties of this scaffold is the hydrogen atom at the 4th position. The presence of the two adjacent carbonyl groups enhances the acidity of this C4-hydrogen. pharmacy180.com

In the specific case of This compound , the hydrogen at the 4th position is replaced by two methyl groups. This substitution fundamentally alters the molecule's characteristics. The most critical consequence of this disubstitution at the C4 position is the elimination of the acidic proton. pharmacy180.com This structural modification of removing the acidic proton at the 4th position, as seen in 4,4-dialkyl derivatives, has been noted to abolish certain biological activities, such as anti-inflammatory effects. pharmacy180.com For instance, if the hydrogen atom at the 4th position of phenylbutazone is substituted with a methyl group, the anti-inflammatory activity is eliminated. pharmacy180.com

Academic Research Trajectories for Pyrazolidine-3,5-dione Derivatives

The versatile nature of the pyrazolidine-3,5-dione scaffold has led to extensive academic research, exploring a multitude of derivatives for various potential applications. eurekaselect.com Research has demonstrated that these derivatives possess a broad spectrum of biological activities. researchgate.net

Initial research was heavily focused on their anti-inflammatory properties. jscimedcentral.com However, scientific investigations have since branched out significantly. Current research trajectories for pyrazolidine-3,5-dione derivatives encompass a wide array of potential biological effects, including:

Anticancer activity : Numerous studies have designed and synthesized novel pyrazolidine-3,5-dione derivatives to evaluate their antitumor activities against various human cancer cell lines. rsc.orgnih.gov Some derivatives have shown marked inhibition of tumor progression and metastasis. rsc.org

Antimicrobial activity : Researchers have developed pyrazolidine-3,5-dione derivatives with the aim of creating new antibacterial and antifungal agents. jscimedcentral.comnih.gov Some synthesized compounds have exhibited potent activity against various bacterial and fungal strains. nih.gov

Antiviral activity : The potential for these derivatives to act as anti-HIV agents has also been a subject of investigation. researchgate.net

Enzyme inhibition : Certain pyrazolidine-3,5-dione derivatives have been identified as inhibitors of specific enzymes, such as COX-2. researchgate.net

Agonists for nuclear receptors : A novel pyrazolidine-3,5-dione based scaffold has been identified as a partial or full agonist for the Farnesoid X receptor (FXR), which has provided a new direction for finding potent and selective FXR agonists. nih.gov

Modern synthetic methodologies, including microwave-assisted reactions and multi-component reactions, have been employed to enhance the efficiency of synthesis and to create greater structural diversity within this class of compounds. eurekaselect.com The ongoing research continues to explore the structure-activity relationships of these derivatives to optimize their potential for various applications. rsc.org

Research Findings on Pyrazolidine-3,5-dione Derivatives

| Derivative Type | Research Focus | Key Findings | Citation |

|---|---|---|---|

| 4-alkylidene(arylidene)-1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione | Anticancer | Compound 4u exhibited IC50 values ranging from 5.1 to 10.1 μM against four human cancer cell lines and significantly inhibited tumor growth in vivo. | rsc.org |

| Azole substituted pyrazolidine-3,5-dione | Antimicrobial | Compound 4d showed higher activity than ciprofloxacin (B1669076) against Staphylococcus aureus, and compound 2b had higher activity than clotrimazole (B1669251) against Candida albicans. | nih.gov |

| General pyrazolidine-3,5-dione derivatives | Farnesoid X receptor (FXR) agonism | A series of derivatives showed agonistic potencies, with ten of them exhibiting lower EC50 values than the reference drug CDCA. | nih.gov |

| Pyrazolidine-3,5-dione substituted benzimidazole (B57391) | Anti-inflammatory and Antimicrobial | Substitution of the phenyl ring of pyrazolidine-3,5-dione with 4-nitrophenyl or 2,4-dinitrophenyl increases antibacterial activity. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29005-43-4 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4,4-dimethylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-7-4(5)9/h1-2H3,(H,6,8)(H,7,9) |

InChI Key |

PGBXZDDHDXRVAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NNC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethylpyrazolidine 3,5 Dione and Analogues

Classical Approaches to Pyrazolidine-3,5-dione (B2422599) Core Synthesisnih.govnih.govresearchgate.net

The traditional methods for synthesizing the pyrazolidine-3,5-dione ring system have been well-established for decades and primarily rely on condensation reactions.

Condensation Reactions with Malonic Acid Derivativesnih.govnih.govnih.gov

A cornerstone of pyrazolidine-3,5-dione synthesis is the condensation of malonic acid derivatives with hydrazine (B178648) precursors. nih.govnih.gov This approach, dating back to the work of Emil Fischer, involves the reaction of a substituted malonic acid or its ester, such as diethyl malonate, with a hydrazine. sci-hub.se The reaction typically proceeds by heating the reactants, often in the presence of a base or acid catalyst, to facilitate the cyclization and formation of the dione (B5365651) ring. ijpsr.comnih.gov For instance, reacting diethyl malonate with phenylhydrazine (B124118) is a common method to produce 1-phenylpyrazolidine-3,5-dione. ijpsr.com The versatility of this method allows for the introduction of various substituents on the nitrogen atoms and the C4 position of the pyrazolidine (B1218672) ring by using appropriately substituted starting materials.

Hydrazine and Hydrazide Precursor Routesnih.govnih.govresearchgate.netnih.govbohrium.com

The use of hydrazine and its derivatives is central to the classical synthesis of pyrazolidine-3,5-diones. nih.govnih.gov Hydrazine hydrate (B1144303) or substituted hydrazines are the key building blocks that provide the N-N bond essential for the heterocyclic ring. nih.govnih.gov In many procedures, a disubstituted hydrazine is reacted with a malonic acid derivative to yield the final product. researchgate.net However, a significant drawback of this method is the toxicity and often limited commercial availability of many N,N'-diaryl hydrazines. nih.govsci-hub.se

An alternative classical route involves the use of hydrazides. For example, a mixture of a carboxylic acid hydrazide and diethyl malonate can be refluxed in the presence of acetic acid to yield the corresponding pyrazolidine-3,5-dione. itmedicalteam.pl This method offers a way to incorporate different substituents on one of the nitrogen atoms of the pyrazolidine ring.

Contemporary and Green Synthesis Protocols

In recent years, a shift towards more sustainable and efficient synthetic methods has led to the development of novel protocols for pyrazolidine-3,5-dione synthesis. These contemporary approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents.

Catalyst-Mediated Synthesis (e.g., Mg(II) Acetylacetonate (B107027), Cu(II) Tyrosinase)sci-hub.se

Modern synthetic strategies increasingly employ catalysts to improve reaction efficiency and yield. For example, Mg(II) acetylacetonate has been successfully used as a catalyst for the synthesis of novel pyrazolidine-3,5-dione derivatives in high yields using water as a green reaction medium. nih.govresearchgate.net Another innovative approach utilizes the enzyme Cu(II) tyrosinase as a catalyst in a grindstone method, offering an environmentally friendly, one-pot synthesis of multicomponent pyrazolidine-3,5-dione derivatives with high yields (84%–96%). researchgate.net

Electrochemical Methods for N-N Bond Formationbohrium.com

Electrochemical synthesis has emerged as a sustainable and powerful alternative for constructing the N-N bond in pyrazolidine-3,5-diones. nih.govbohrium.com This method avoids the need for toxic hydrazine building blocks by employing readily accessible dianilides as precursors. nih.govsci-hub.se The anodic oxidation of these dianilides facilitates the intramolecular N-N bond formation. bohrium.com This electroconversion can be carried out in a simple undivided cell under constant-current conditions, representing a greener and safer approach. nih.govsci-hub.se Mechanistic studies suggest that the N-N bond formation proceeds through a diradical intermediate. bohrium.com

Multi-component and One-Pot Synthesis Strategiessci-hub.se

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. researchgate.netnih.gov Several one-pot, multi-component strategies have been developed for the synthesis of pyrazolidine-3,5-dione analogs and related pyrazole (B372694) structures. researchgate.netnih.goveurjchem.com For instance, a one-pot, three-component reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones can produce polyfunctional pyrazoles. nih.gov Another example is the catalyst-free, one-pot, five-component reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium (B1175870) acetate (B1210297) in water under ultrasonication to synthesize pyrazolopyridopyrimidine-diones. researchgate.net These methods are often environmentally benign, utilizing green solvents like water or glycerol (B35011) and sometimes proceeding without a catalyst. researchgate.netresearchgate.net

Regioselective and Stereoselective Synthetic Considerations

The synthesis of pyrazolidine-3,5-diones, including the 4,4-dimethyl derivative, involves important considerations regarding regioselectivity and stereoselectivity, particularly when unsymmetrical precursors are used.

Regioselectivity:

Regioselectivity becomes a critical factor in the synthesis of the pyrazolidine-3,5-dione ring when an unsymmetrical hydrazine is reacted with a malonic ester derivative. The two nitrogen atoms of the hydrazine can exhibit different nucleophilicities, leading to the potential formation of two regioisomers. For instance, in the synthesis of 1-aryl-4,4-dimethylpyrazolidine-3,5-diones from an arylhydrazine and diethyl dimethylmalonate (B8719724), the initial acylation can occur at either the substituted (N1) or unsubstituted (N2) nitrogen of the hydrazine.

The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituent on the hydrazine, the reaction conditions (e.g., temperature, solvent, and catalyst), and the nature of the malonic ester itself. Generally, the less sterically hindered and more nucleophilic nitrogen atom will preferentially attack the carbonyl group of the ester. For many arylhydrazines, the initial attack often occurs at the more nucleophilic, unsubstituted nitrogen, which then influences the subsequent cyclization step. While specific studies on the regioselectivity in the synthesis of 4,4-dimethylpyrazolidine-3,5-dione are not extensively detailed in the literature, the principles of N-acylation of hydrazines provide a foundational understanding. For example, studies on the regioselective N-arylation of 3-alkoxymethyl-5-alkylpyrazoles have demonstrated that the reaction can be directed to a specific nitrogen atom under controlled conditions, yielding the desired 1-(4-nitrophenyl)pyrazoles nih.gov. This highlights the possibility of controlling the regioselectivity in related heterocyclic syntheses.

Stereoselectivity:

For the specific case of this compound, the molecule is achiral as the C4 position is symmetrically substituted with two methyl groups. Therefore, stereoselective synthesis is not a consideration.

However, if the C4 position were to be substituted with two different groups, it would become a chiral center, and the synthesis would require stereochemical control to produce a specific enantiomer or diastereomer. In broader research on pyrazolidine derivatives, stereoselective syntheses of cis- and trans-3,5-disubstituted pyrazolidines have been achieved through palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives nih.gov. The stereochemical outcome in these reactions was controlled by manipulating allylic strain in the transition state, demonstrating that high diastereoselectivity can be achieved in the formation of the pyrazolidine ring nih.gov.

Synthesis of Specific this compound Intermediates

The primary and most crucial intermediate for the synthesis of this compound is diethyl dimethylmalonate . The presence of the two methyl groups on the central carbon of this malonic ester derivative is what ultimately leads to the 4,4-dimethyl substitution pattern in the final pyrazolidine-3,5-dione product.

The synthesis of diethyl dimethylmalonate typically starts from diethyl malonate. The methylene (B1212753) group in diethyl malonate is acidic and can be deprotonated by a suitable base to form a carbanion, which then acts as a nucleophile.

A common method for the synthesis of diethyl dimethylmalonate involves the sequential alkylation of diethyl malonate with a methyl halide, such as methyl iodide or methyl bromide, in the presence of a base like sodium ethoxide. The process is generally carried out in two steps:

Monomethylation: Diethyl malonate is first treated with one equivalent of base and one equivalent of a methylating agent to produce diethyl methylmalonate.

Dimethylation: The resulting diethyl methylmalonate is then subjected to a second alkylation step with another equivalent of base and methylating agent to introduce the second methyl group, yielding diethyl dimethylmalonate.

It is important to control the reaction conditions to avoid the formation of byproducts. For instance, using methyl bromide as the methylating agent has been reported to prevent the formation of undesired ethyl dimethylmalonate orgsyn.org.

An alternative approach to synthesizing methylmalonic esters involves the pyrolysis of ethyl ethoxalylpropionate orgsyn.org. Other methods for preparing dialkyl malonates include the reaction of chloroacetic acid with sodium cyanide followed by alcoholysis of the resulting nitrile wikipedia.org.

The general synthetic scheme for preparing diethyl dimethylmalonate from diethyl malonate is presented below:

Table 1: Synthesis of Diethyl Dimethylmalonate

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate, Methyl halide | Sodium ethoxide | Diethyl methylmalonate |

| 2 | Diethyl methylmalonate, Methyl halide | Sodium ethoxide | Diethyl dimethylmalonate |

Once diethyl dimethylmalonate is synthesized, it can be reacted with hydrazine or a substituted hydrazine to yield this compound or its N-substituted analogues. The reaction is a condensation reaction where the hydrazine displaces the two ethoxy groups of the diethyl dimethylmalonate to form the heterocyclic ring.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| Diethyl dimethylmalonate | Hydrazine | This compound |

| Diethyl dimethylmalonate | Phenylhydrazine | 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione |

This condensation is a fundamental and widely used method for the synthesis of the pyrazolidine-3,5-dione core structure.

Chemical Reactivity and Transformation Studies of 4,4 Dimethylpyrazolidine 3,5 Dione

Reactions at Carbonyl Centers (C=O)

No specific studies on the nucleophilic addition reactions at the carbonyl centers of 4,4-Dimethylpyrazolidine-3,5-dione have been identified in the surveyed literature.

Due to the presence of two methyl groups at the C-4 position, this carbon is quaternary and lacks the acidic protons necessary for typical condensation reactions.

Reactions Involving Nitrogen Atoms (N-N, N-H)

Specific studies detailing the electrophilic substitution on the nitrogen atoms of this compound are not available in the reviewed literature.

While the N-H protons of the pyrazolidine-3,5-dione (B2422599) ring are known to be acidic, specific pKa values and detailed proton transfer studies for this compound have not been reported.

There is no available data specifically documenting the reactivity of the hydrazidic protons of this compound.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions represent a significant class of pericyclic reactions characterized by the formation of a cyclic product through the joining of two or more unsaturated molecules. In the context of this compound and its derivatives, these reactions, particularly Diels-Alder and homo-Diels-Alder reactions, are of considerable interest for the synthesis of complex heterocyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile to form a six-membered ring. While this compound itself is not a typical diene or dienophile, its derivatives can participate in these reactions. For instance, derivatives of 1,2,4-triazole-3,5-dione, which share a similar core structure, are known to be reactive dienophiles in hetero-Diels-Alder reactions. ed.govresearchgate.netuzhnu.edu.ua These reactions are valuable for creating carbon-carbon bonds and constructing six-membered heterocyclic rings. researchgate.net

The reactivity in Diels-Alder reactions is governed by the electronic properties of the reactants. Typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgyoutube.com This is explained by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. masterorganicchemistry.com Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating the reaction. organic-chemistry.orgyoutube.com Conversely, "inverse-electron-demand" Diels-Alder reactions occur between an electron-poor diene and an electron-rich dienophile. organic-chemistry.orgresearchgate.net

Derivatives of pyrazolidine-3,5-dione can be engineered to act as potent dienophiles. For example, the introduction of activating groups can enhance their reactivity towards various dienes. The stereochemistry of the Diels-Alder reaction is highly specific, with a general preference for the endo product due to secondary orbital interactions in the transition state. organic-chemistry.orglibretexts.org

A summary of representative Diels-Alder reactions involving related cyclic dione (B5365651) systems is presented below:

| Diene | Dienophile Derivative | Product Type | Key Features |

| Cyclopentadiene | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Bicyclic adduct | Fast reaction, high yield. ed.govresearchgate.net |

| 1,3,5-Cycloheptatriene | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Bicyclic adduct | Reacts with norcaradiene tautomer. ed.govresearchgate.net |

| Heptafulvene | 4-Methyl-1,2,4-triazole-3,5-dione (MTAD) | [8+2]-cycloadduct | Formation of a urazole (B1197782) derivative. uzhnu.edu.ua |

| 1,3,5-Cyclooctatrienes | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Bicyclic urazoles | Demonstrates cycloaddition with larger ring systems. uzhnu.edu.ua |

The homo-Diels-Alder reaction is a formal [4+2] cycloaddition where one of the double bonds of the diene is replaced by a cyclopropane (B1198618) ring. This reaction type allows for the synthesis of bicyclic systems that are not accessible through conventional Diels-Alder reactions. While specific examples involving this compound are not extensively documented in the provided search results, the principles of cycloaddition can be extended to this class of reactions. The participation of activated pyrazolidinedione derivatives as the 2π component with suitable 1,3-dienes containing a cyclopropane ring could lead to novel bridged heterocyclic frameworks.

Reactions with Carbohydrates and Nucleoside Formation

The reaction of this compound with carbohydrates to form nucleoside analogues is a critical area of study, driven by the potential biological activities of these modified nucleosides. nih.gov

Glycosylation, the reaction of a sugar with another molecule, is often challenged by issues of regioselectivity (which hydroxyl group reacts) and stereoselectivity (the orientation of the new bond). In the context of forming nucleosides from pyrazolidine-3,5-dione derivatives, controlling these aspects is crucial.

Research has shown that various factors influence the outcome of glycosylation reactions, including the nature of the sugar donor, the acceptor (the pyrazolidinedione), the promoter or catalyst used, and the reaction conditions. researchgate.net For instance, methods like boron-mediated aglycon delivery (BMAD) have been developed to control both regioselectivity and 1,2-cis stereoselectivity in the glycosylation of sugar acceptors. researchgate.net Machine learning models are also being developed to predict the stereochemical outcome of glycosylations by quantifying the steric and electronic contributions of all reagents and solvents. rsc.org

The formation of a nucleoside involves the creation of a glycosidic bond between the anomeric carbon of a sugar (like ribose or deoxyribose) and a nitrogen atom of the heterocyclic base, in this case, a this compound derivative. The mechanism typically proceeds through the formation of a reactive intermediate from the sugar, such as a glycosyl halide or a protected sugar with a good leaving group at the anomeric position.

The pyrazolidinedione, acting as a nucleophile, then attacks the anomeric carbon. The stereochemical outcome of this nucleophilic substitution is influenced by several factors, including the nature of the protecting groups on the sugar and the reaction conditions. For example, participating protecting groups at the C-2 position of the sugar can lead to the formation of a 1,2-trans product through the formation of an intermediate oxonium ion.

The synthesis of novel nucleoside analogues, such as those with a thiazolo[4,5-d]pyrimidine (B1250722) ring system, has been a focus of research to explore their potential as immunotherapeutic agents. nih.gov

Exploration of Unique Reactive Intermediates

The study of chemical reactions often involves the characterization of transient reactive intermediates that are not isolated but play a crucial role in the reaction mechanism. In the context of this compound chemistry, while specific unique intermediates are not detailed in the provided search results, the general principles of organic chemistry suggest the potential for several types of reactive species.

For instance, in cycloaddition reactions, the transition state itself is a key intermediate, and its structure dictates the stereochemical outcome of the reaction. organic-chemistry.orglibretexts.org In nucleophilic substitution reactions, such as glycosylation, carbocationic intermediates or oxonium ions derived from the sugar component are fundamental to the reaction pathway.

Furthermore, the pyrazolidine-3,5-dione ring system itself can potentially give rise to various intermediates upon treatment with different reagents. For example, deprotonation could generate an enolate-type species, which could then act as a nucleophile in various reactions. Oxidation or reduction of the ring could also lead to the formation of radical or other reactive intermediates, opening up further avenues for chemical transformations.

Structural Elucidation and Spectroscopic Analysis of 4,4 Dimethylpyrazolidine 3,5 Dione and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of pyrazolidine-3,5-dione (B2422599) derivatives reveals characteristic absorption bands corresponding to the vibrational modes of their constituent bonds.

The most prominent features in the IR spectra of these compounds are the absorptions from the carbonyl (C=O) and amine (N-H) groups. The pyrazolidine-3,5-dione ring contains two carbonyl groups, which typically give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment, including substitution on the nitrogen atoms and hydrogen bonding in the solid state.

For instance, the analysis of 1-phenyl-4,4-dimethylpyrazolidine-3,5-dione , a closely related derivative, provides specific data on these vibrational modes. In a chloroform (B151607) (CHCl₃) solution, it exhibits carbonyl stretching frequencies at 1742 cm⁻¹ and 1694 cm⁻¹. When analyzed in a solid potassium bromide (KBr) matrix, these peaks shift slightly to 1746 cm⁻¹ and 1678 cm⁻¹, reflecting the influence of intermolecular interactions in the crystal lattice. The N-H stretching vibration is also clearly observed, appearing at 3360 cm⁻¹ and 3155 cm⁻¹ in chloroform. Additionally, C-H stretching vibrations from the methyl and phenyl groups are present in the 2875-3015 cm⁻¹ range.

Table 1: Key IR Absorption Bands for 1-Phenyl-4,4-dimethylpyrazolidine-3,5-dione

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) in CHCl₃ | Wavenumber (cm⁻¹) in KBr |

| Carbonyl (C=O) | Symmetric/Asymmetric Stretch | 1742, 1694 | 1746, 1678 |

| Amine (N-H) | Stretch | 3360, 3155 | 3440, 3135 |

| Alkyl (C-H) | Stretch | 2975, 2940, 2885 | 2965, 2930, 2875 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its connectivity and stereochemistry.

In the ¹H NMR spectrum of 4,4-dimethylpyrazolidine-3,5-dione, the most distinct signal would be from the two methyl groups attached to the C4 position. Due to the symmetry of the gem-dimethyl arrangement, these six protons are chemically equivalent and would appear as a single, sharp singlet. The integration of this signal would correspond to six protons. The protons on the nitrogen atoms (N-H) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Experimental data for 1-phenyl-4,4-dimethylpyrazolidine-3,5-dione in deuterated chloroform (CDCl₃) confirms these expectations. The six protons of the two methyl groups at the C4 position resonate as a sharp singlet at approximately 1.40 ppm. The N-H proton appears as a broad singlet further downfield, around 10.27 ppm. The protons of the phenyl group attached to the nitrogen appear as a multiplet in the aromatic region, typically between 7.1 and 7.7 ppm.

Table 2: ¹H NMR Data for 1-Phenyl-4,4-dimethylpyrazolidine-3,5-dione in CDCl₃

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | 1.40 | Singlet | 6H |

| C₆H₅ | 7.1-7.7 | Multiplet | 5H |

| NH | 10.27 | Singlet | 1H |

Carbonyl Carbons (C3 and C5): These carbons are in a similar chemical environment and would appear far downfield, typically in the range of 170-180 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

Quaternary Carbon (C4): The sp³-hybridized carbon atom at position 4, bonded to two methyl groups and two carbonyl groups, would resonate at a moderate chemical shift, likely between 40 and 60 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would give a single signal in the upfield region of the spectrum, typically between 20 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C3, C5 (C=O) | 170 - 180 |

| C4 (Quaternary) | 40 - 60 |

| -CH₃ (Methyl) | 20 - 30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates directly bonded proton and carbon atoms. libretexts.org For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal of the methyl groups (around 1.4 ppm) to the carbon signal of the methyl groups (predicted around 20-30 ppm). scripps.edu The N-H protons and the carbonyl and quaternary carbons would not show correlations in this spectrum as they lack direct C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). libretexts.orgnih.gov An HMBC spectrum would be instrumental in confirming the core structure. It would be expected to show a correlation between the methyl protons and the quaternary C4 carbon (a ²J coupling). Crucially, it would also show a correlation between the methyl protons and the carbonyl carbons at C3 and C5 (a ³J coupling), confirming the connectivity of the gem-dimethyl group to the dione (B5365651) system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

For this compound (Molecular Weight: 128.13 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 128. Common fragmentation pathways for such cyclic structures would involve the loss of small, stable molecules or radicals. Plausible fragmentation could include:

Loss of a carbonyl group (CO, 28 Da) to give a fragment at m/z 100.

Cleavage of a methyl radical (CH₃, 15 Da) to yield a fragment at m/z 113.

Ring cleavage, potentially involving the weak N-N bond.

Experimental data for 1-phenyl-4,4-dimethylpyrazolidine-3,5-dione shows a strong molecular ion peak (M⁺) at m/z 204. Key fragments are observed at m/z 148, 107, 77 (corresponding to the phenyl group), and 70, which likely results from the cleavage of the pyrazolidinedione ring.

Table 4: Major Mass Spectral Fragments for 1-Phenyl-4,4-dimethylpyrazolidine-3,5-dione

| m/z | Relative Intensity | Possible Fragment Identity |

| 204 | 100% | Molecular Ion (M⁺) |

| 148 | 19% | [M - C₃H₄O]⁺ |

| 107 | 23% | [C₇H₇N]⁺ |

| 77 | 41% | [C₆H₅]⁺ (Phenyl cation) |

| 70 | 74% | [C₄H₆O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent this compound is not readily found in the surveyed literature, studies on its derivatives, such as (1R,2R)-4,4-Dimethylpyrazolidine-3,5-dione-α-D-pyranosyl-2-deoxyriboside , have been successfully conducted, demonstrating that these compounds form crystals suitable for X-ray analysis. scripps.edu

A crystallographic analysis of this compound would reveal:

The precise bond lengths of the C-C, C-N, N-N, and C=O bonds within the five-membered ring.

The bond angles, confirming the geometry of the ring and its substituents.

The nature of intermolecular interactions in the solid state, such as hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule, which governs the crystal packing.

This data is invaluable for understanding the steric and electronic properties of the molecule in its solid form.

Molecular Conformation and Torsion Angles

The spatial orientation of substituents attached to the pyrazolidine (B1218672) core is defined by dihedral angles, which are significantly influenced by the nature of the substituent and its interactions. In the aforementioned phenyl-substituted derivative, the dihedral angle between the mean plane of the pyrazolidine ring and the attached phenyl ring is 51.09°. nih.gov In more complex systems, such as bispyrazolopyridine derivatives, the torsion angles between the core and various substituents can vary widely. For example, phenyl rings attached to nitrogen atoms may be only slightly twisted from the core plane (e.g., 11.77° and 29.17°), while a larger phenolic substituent can be highly twisted, with a dihedral angle of 56.19°. researchgate.net This highlights the conformational flexibility and the role of steric and electronic factors in determining the molecule's final three-dimensional shape.

| Compound Derivative | Structural Feature | Angle (°) | Reference |

|---|---|---|---|

| (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde | Dihedral angle between pyrazolidine and phenyl rings | 51.09 | nih.gov |

| 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-4-yl)phenol | Dihedral angle between core and N-phenyl ring 1 | 11.77 | researchgate.net |

| Dihedral angle between core and N-phenyl ring 2 | 29.17 | researchgate.net | |

| Dihedral angle between core and phenolic substituent | 56.19 | researchgate.net |

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structures of pyrazolidine-3,5-dione derivatives are stabilized by a variety of intermolecular interactions, with hydrogen bonding playing a dominant role in their supramolecular assembly. researchgate.netnih.gov The presence of N-H groups as hydrogen bond donors and carbonyl oxygen atoms as acceptors facilitates the formation of robust N—H⋯O hydrogen bonds. researchgate.net

| Interaction Type | Supramolecular Structure Formed | Compound Class Example | Reference |

|---|---|---|---|

| N—H⋯O | Extended supramolecular arrangements | N′-(4-Hydroxybenzylidene)isonicotinohydrazide | researchgate.net |

| C—H⋯O | nih.gov Chains | (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde | nih.gov |

| N—H⋯N | Dimers, Trimers, Tetramers, Chains | NH-Pyrazoles | nih.gov |

| O—H⋯O / O—H⋯N | Three-dimensional networks (with solvent) | Isonicotinic acid hydrazide derivatives | researchgate.net |

| N-H···O(Methanol) | Dimers via methanol (B129727) bridges | 4-Aryl-3,5-dimethylpyrazoles | nih.gov |

Chirality and Diastereomer Characterization

Chirality can be introduced into pyrazolidine-3,5-dione derivatives, most commonly through substitution at the C4 position. A key strategy involves creating a spirocyclic system at this position, where the C4 atom becomes a spiro center common to two rings. For example, the synthesis of pyrazolidine-3,5-diones featuring a spirocyclopentane ring at position 4 has been explored in the development of new ligands for the AT(1) angiotensin II receptor. nih.gov

The creation of such a chiral center results in a pair of enantiomers. If another chiral center exists elsewhere in the molecule, diastereomers become possible. The characterization of these distinct stereoisomers is critical, as biological activity is often highly dependent on the specific three-dimensional arrangement of the molecule. nih.gov X-ray diffraction is a definitive method for determining the relative stereochemistry in the solid state. In the structural analysis of related spirocyclic compounds, X-ray crystallography has been used to unambiguously establish the configuration of substituents, such as confirming the anti position of a gem-dimethyl group relative to the rest of the molecule, which defines a specific diastereomer. researchgate.net

| Compound Class/Derivative | Source of Chirality | Significance | Reference |

|---|---|---|---|

| 2,3-diazaspiro[4.4]nonane-1,4-diones | Spirocyclopentane ring at C4 of the pyrazolidine dione core | Creates a chiral spiro center for development of AT(1) receptor antagonists. | nih.gov |

| 4′,4′-Dimethyl[16α,17α]spiropentanopregn-4-ene-3,20-dione | Spiropentane fragment fused to a steroid core | X-ray diffraction confirmed the specific diastereomeric structure (anti position of dimethyl group). | researchgate.net |

Theoretical and Computational Investigations of 4,4 Dimethylpyrazolidine 3,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the properties of molecules like 4,4-Dimethylpyrazolidine-3,5-dione. These methods offer a balance between accuracy and computational cost, providing valuable data on the molecule's behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to understanding its chemical behavior. Computational studies, often employing DFT, focus on the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Generic Pyrazolidine-3,5-dione (B2422599) Scaffold (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.8 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values for a generic pyrazolidine-3,5-dione core and would vary for the 4,4-dimethyl derivative.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. The five-membered ring can adopt different conformations. Computational methods are employed to identify the most stable conformations, known as energy minima, on the potential energy surface. For the parent pyrazolidine (B1218672) ring, theoretical studies have explored various puckered conformations. csic.es The presence of the two methyl groups at the C4 position in this compound introduces steric constraints that will influence the preferred ring conformation.

The analysis typically involves rotating bonds and calculating the energy at each step to map out the potential energy surface. The conformations corresponding to the lowest energy points are the most likely to be observed. For the 4,4-dimethyl derivative, a twisted or envelope conformation of the pyrazolidine ring is expected to be among the low-energy structures.

Tautomerism and Proton Transfer Mechanisms

Pyrazolidine-3,5-diones can exist in different tautomeric forms, primarily the diketo and enol forms. mdpi.com In the case of this compound, the absence of protons at the C4 position simplifies the possible tautomerism to the migration of a proton from one of the nitrogen atoms to a carbonyl oxygen.

Computational studies can model the relative energies of these tautomers and the energy barriers for the proton transfer between them. orientjchem.org The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. mdpi.com For the enol form to be significant, there would need to be a viable pathway for proton transfer. Theoretical calculations can elucidate the transition state for this process, which often involves a concerted movement of atoms. orientjchem.org

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions involving this compound. This includes identifying intermediates, transition states, and the energy changes along the reaction coordinate.

Transition State Characterization and Activation Energies

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point on the reaction pathway. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of maximum energy.

The energy difference between the reactants and the transition state is the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate. Calculations of activation energies for reactions of similar dione (B5365651) systems have been performed, providing a framework for understanding the reactivity of the pyrazolidine-3,5-dione core.

Table 2: Representative Calculated Activation Energies for Reactions of Related Dione Systems

| Reaction Type | Model Compound | Activation Energy (kcal/mol) |

| Ene Reaction | 4-phenyl-1,2,4-triazoline-3,5-dione with hex-1-ene | 12.3 |

| Tautomerization | 3-phenyl-2,4-pentanedione (Keto to Enol) | 30.6 (gas phase) |

Note: These values are for illustrative purposes and are not specific to this compound.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can simulate the effect of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). nih.gov

For reactions involving polar molecules like this compound, a polar solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. nih.gov Conversely, a nonpolar solvent might favor a different reaction pathway. Computational studies on related systems have shown that solvent polarity can significantly alter the tautomeric equilibrium and reaction rates. nih.gov For instance, polar solvents can influence the keto-enol equilibrium by stabilizing the more polar tautomer. researchgate.net

Molecular Modeling and Simulation Studies of this compound

Theoretical and computational chemistry offers powerful tools to investigate the properties and potential biological activities of molecules like this compound at an atomic level. These methods, encompassing molecular modeling and simulation, provide insights that complement experimental research, guiding the design of new compounds with desired functionalities.

Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures, enabling the study of their conformational preferences and electronic properties. For the pyrazolidine-3,5-dione scaffold, computational techniques such as Density Functional Theory (DFT) have been employed to analyze charge distribution, frontier molecular orbitals (FMOs), and natural bond orbitals (NBO). rsc.org These analyses help in understanding the molecule's reactivity and the nature of its intramolecular interactions. rsc.org

Molecular dynamics (MD) simulations further extend these investigations by simulating the movement of atoms in a molecule or a molecular system over time. This provides a dynamic view of molecular behavior, including conformational changes and interactions with its environment, such as a solvent or a biological receptor. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds to assess the stability of ligand-receptor complexes and to elucidate binding mechanisms. nih.gov

Virtual Screening Techniques

Virtual screening is a computational methodology used in early-stage drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with identifying new lead compounds. For scaffolds related to this compound, virtual screening has been successfully applied.

One notable application involved the use of virtual screening to identify pyrazolidine-3,5-dione derivatives as agonists for the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov This process led to the discovery of a novel pyrazolidine-3,5-dione based scaffold with agonistic activity. nih.gov Similarly, virtual screening has been employed in the design of pyrazolidine-3,5-dione derivatives as potential Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, which are relevant in the treatment of type 2 diabetes. researchgate.net The screening process often involves fitting molecules to a pharmacophore model, which defines the essential three-dimensional features required for biological activity, followed by docking simulations to predict binding affinity. researchgate.netmdpi.com

The general workflow for a virtual screening campaign targeting a specific receptor for pyrazolidine-3,5-dione derivatives would typically involve the following steps:

| Step | Description |

| 1. Target Selection and Preparation | Identification and preparation of the 3D structure of the biological target (e.g., an enzyme or receptor). |

| 2. Ligand Library Preparation | Assembling a large database of small molecules, which can include known drugs, natural products, and synthetically feasible compounds. |

| 3. Docking-Based Screening | Computationally placing each ligand from the library into the binding site of the target and scoring the interactions to estimate binding affinity. |

| 4. Pharmacophore-Based Screening | Filtering the ligand library based on a 3D arrangement of essential chemical features known to be important for binding to the target. |

| 5. Hit Selection and Refinement | Selecting the most promising candidates based on their scores and predicted interactions for further experimental validation. |

Ligand-Receptor Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a target protein. nih.gov

Studies on pyrazolidine-3,5-dione derivatives have utilized molecular docking to understand their binding modes with various enzymes. For instance, docking studies of pyrazolidine-3,5-dione derivatives with the Farnesoid X receptor (FXR) have helped to rationalize their observed agonistic activities. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

In another example, molecular docking was used to investigate the binding of pyrazolidine-3,5-dione derivatives to the binding site of the PPARγ enzyme. researchgate.net The results indicated that these derivatives could occupy the same binding site as known agonists like rosiglitazone (B1679542) and exhibit comparable or even higher docking scores. researchgate.net Similarly, docking studies on pyrazolidine-3,5-dione derivatives targeting anticancer drug targets like HER2 and EGFR have been performed to predict their inhibitory potential. rsc.org

The interaction profile generated from a docking study provides valuable information for lead optimization. Key interactions for pyrazolidine-3,5-dione derivatives with a hypothetical receptor might include:

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | The carbonyl oxygens of the pyrazolidine-3,5-dione ring can act as hydrogen bond acceptors with amino acid residues like Arginine, Lysine, or Serine in the receptor's binding pocket. |

| Hydrophobic Interactions | The dimethyl groups at the C4 position and any aryl substituents on the pyrazolidine ring can form van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine. |

| π-π Stacking | If the pyrazolidine-3,5-dione core is attached to an aromatic ring, this can lead to π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. |

Structure-Activity Relationship (SAR) Prediction through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. pharmacy180.com Computational methods play a significant role in predicting SAR, thereby guiding the synthesis of more potent and selective analogs.

For the 3,5-pyrazolidinedione class of compounds, established SAR principles indicate that the dicarbonyl function at the 3- and 5-positions is crucial as it enhances the acidity of the hydrogen atom at the 4-position, which is often linked to pharmacological activity. pharmacy180.com However, in the case of this compound, the substitution of both hydrogens at the C4 position with methyl groups eliminates this acidity. This structural modification is predicted to abolish certain activities, such as anti-inflammatory effects, that are dependent on this acidic proton. pharmacy180.com

Key SAR insights for pyrazolidine-3,5-dione derivatives include:

Substitution at the 4-position: The nature of the substituent at the C4 position is critical. As mentioned, the presence or absence of an acidic proton can dramatically alter the activity profile. pharmacy180.com

Aryl substitutions: The presence and substitution pattern of any aryl rings attached to the core structure can significantly impact binding affinity and selectivity through various interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov

Derivatives of 4,4 Dimethylpyrazolidine 3,5 Dione: Design, Synthesis, and Structure Activity Relationship Sar Studies

Strategies for Chemical Derivatization

Chemical modification of the 4,4-dimethylpyrazolidine-3,5-dione scaffold is a key strategy for developing new therapeutic agents. The primary sites for derivatization are the nitrogen atoms at positions 1 and 2, the carbon atom at position 4 (though substitution is more common on a non-dimethylated precursor), and the fusion of the core ring with other heterocyclic systems.

Substitution at Nitrogen Atoms (N-1, N-2)

The nitrogen atoms of the pyrazolidine-3,5-dione (B2422599) ring are common targets for substitution, significantly influencing the molecule's properties. The synthesis of N-substituted derivatives often involves the condensation of a disubstituted hydrazine (B178648) with a malonic acid derivative. For instance, 1,2-diaryl hydrazines can be used to introduce phenyl or substituted phenyl groups at the N-1 and N-2 positions. capes.gov.br

Another approach involves the N-alkylation or N-arylation of a pre-formed pyrazolidine-3,5-dione ring. For example, a series of N-substituted phenyldihydropyrazolones were synthesized to explore the impact of various substituents on the pyrazolone (B3327878) nitrogen. frontiersin.org These modifications can include alkyl groups, cycloalkylmethyl groups, and more complex moieties introduced via linkers like piperidine. frontiersin.org The synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione derivatives showcases the attachment of a larger heterocyclic system, like benzimidazole (B57391), to one of the nitrogen atoms, creating hybrid molecules with potentially enhanced biological activity. researchgate.net

Substitution at Carbon Atom (C-4)

The C-4 position of the pyrazolidine-3,5-dione ring is crucial for its acidic character and, consequently, its biological activity. pharmacy180.com While the subject compound is 4,4-dimethylated, which sterically hinders further substitution at C-4, understanding C-4 functionalization in the parent ring is essential as many derivatives are synthesized from monosubstituted or unsubstituted malonic esters. Decreasing or eliminating the acidity at C-4 by creating 4,4-disubstituted derivatives (like the title compound) has been shown to abolish the anti-inflammatory activity seen in compounds like Phenylbutazone (B1037). pharmacy180.com

However, the synthesis of C-4 substituted derivatives from an unsubstituted pyrazolidine-3,5-dione core is a common strategy. This is typically achieved through a Knoevenagel condensation with various aldehydes. This reaction introduces a benzylidene moiety at the C-4 position, providing a scaffold for further modification. nih.gov For instance, a series of 4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione derivatives were synthesized and identified as inhibitors of phosphoenolpyruvate (B93156) carboxylase, a potential target for herbicides. nih.gov The substituents on the benzylidene ring play a critical role in modulating the biological activity of the final compound.

Incorporation into Fused Heterocyclic Systems

A more complex derivatization strategy involves the incorporation of the pyrazolidine-3,5-dione ring into a larger, fused heterocyclic system. This approach creates rigid molecular architectures with distinct pharmacological profiles. One example is the synthesis of s-triazolo[1,5-a]pyrimidines from pyrazolidine-3,5-diones substituted with a 3-phenyl-1,2,4-triazol-5-yl group. researchgate.netdocumentsdelivered.com Another study describes the reaction of 1-phenylpyrazolidin-3,5-dione with other heterocyclic precursors to form polyheterocyclic systems. nih.gov These fusion strategies significantly alter the shape, size, and electronic properties of the original scaffold, leading to novel classes of compounds.

Synthesis of Novel Hybrid Scaffolds Incorporating Pyrazolidine-3,5-dione

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create hybrid compounds with potentially improved affinity, better efficacy, or a dual mode of action. The pyrazolidine-3,5-dione nucleus is an attractive scaffold for this approach.

Conjugates with Other Pharmacophores (e.g., Benzothiazole, Thiochromene)

Novel hybrid molecules have been synthesized by linking the pyrazolidine-3,5-dione core to other biologically active heterocycles.

Thiochromene Conjugates: A series of conjugates featuring a 2-methyl-4-oxo-4H-thiochromene-8-carbonyl moiety attached to the nitrogen of a pyrazolidine-3,5-dione has been synthesized. The synthetic pathway involved reacting a substituted phenylhydrazine (B124118) with the thiochromene acid chloride, followed by cyclization with diethyl malonate to form the pyrazolidine-3,5-dione ring.

Benzimidazole Conjugates: In a similar strategy, pyrazolidine-3,5-dione has been conjugated with a benzimidazole scaffold. researchgate.netasianpubs.org The synthesis involved first preparing 2-chloromethyl benzimidazole, which was then reacted with a substituted phenylhydrazine. The resulting N,N'-disubstituted hydrazine was subsequently condensed with diethyl malonate to yield the final benzimidazole-pyrazolidine-3,5-dione hybrid. researchgate.netasianpubs.org These compounds were evaluated for their antimicrobial and anti-inflammatory activities.

Other examples include the conjugation with quinoline (B57606) moieties, where 1-(2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione derivatives were synthesized and subsequently modified via Mannich reactions to produce novel compounds with potential analgesic and anti-inflammatory properties. researchgate.netresearchgate.net

Exploration of Structure-Activity Relationships (SAR) in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For pyrazolidine-3,5-dione derivatives, SAR has been explored by systematically modifying substituents at the N-1, N-2, and C-4 positions.

The acidity of the proton at the C-4 position is a critical determinant of anti-inflammatory activity. pharmacy180.com Enhancing acidity too much can decrease anti-inflammatory effects while increasing other properties like the uricosuric effect. pharmacy180.com Conversely, replacing the acidic proton, as in 4,4-dialkyl derivatives, abolishes this activity. pharmacy180.com

In a study of pyrazolidine-3,5-diones as potential herbicides, SAR analysis of C-4 substituted derivatives revealed specific requirements for activity. nih.gov The presence and position of substituents on the 4-benzylidene ring were found to be crucial. For example, a hydroxyl group at the meta-position of the benzylidene ring was found to be favorable for inhibitory activity against the target enzyme. nih.gov

For N-substituted derivatives, SAR studies on AT(1) angiotensin II receptor antagonists showed that high affinity was achieved with specific groups at N-1 and N-2. nih.gov The most active compounds featured a linear butyl chain at one nitrogen and a biphenyl (B1667301) tetrazole group at the other, with a spirocyclopentane ring at the C-4 position. nih.gov This highlights the importance of lipophilicity and specific steric and electronic interactions for receptor binding.

The following table summarizes the SAR for a series of N-substituted pyrazolidine-3,5-dione derivatives against Trypanosoma cruzi.

| Compound ID | N-1 Substituent | C-4 Substituent | Activity (pIC₅₀) | Note |

| NPD-0227 | Isopropyl | 4,4-dimethyl | 6.4 | Parent compound with high potency and selectivity. frontiersin.org |

| 23 | Cyclohexylmethyl | 4,4-dimethyl | - | Synthesized as part of an SAR study to explore steric bulk at N-1. frontiersin.org |

| - | Piperidine linker | 4,4-dimethyl | - | Introduction of a linker offers new points for derivatization. frontiersin.org |

This table is illustrative of the SAR approach described in the cited literature, focusing on modifications at the N-1 and C-4 positions.

Similarly, SAR studies on thiochromene-pyrazolidine-3,5-dione conjugates revealed that the nature and position of substituents on the N-phenyl ring influenced antimicrobial potency.

| Compound ID | N-1 Phenyl Substituent | Antibacterial Activity | Antifungal Activity |

| 5a | 3-chloro | Good | Moderate |

| 5d | 4-methyl (p-tolyl) | Good | Moderate |

Data derived from the described activities of thiochromene conjugates.

These studies demonstrate that systematic modification of the this compound scaffold and its parent structures allows for the generation of diverse compounds, and that detailed SAR analysis is crucial for optimizing their biological activity for various therapeutic applications.

Impact of Substituent Electronic and Steric Properties on Reactivity

The reactivity of the pyrazolidine-3,5-dione core is significantly influenced by the electronic and steric nature of its substituents. The dicarbonyl functionality at the 3- and 5-positions enhances the acidity of the hydrogen atoms at the 4-position, making it a key site for chemical modifications. pharmacy180.com However, in the case of this compound, the presence of two methyl groups at the C4 position precludes deprotonation and the formation of an anion at this site. This structural feature shifts the reactivity focus to the nitrogen atoms and the carbonyl groups.

A prime example of the reactivity of the pyrazolidine-3,5-dione core is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For pyrazolidine-3,5-diones that are unsubstituted or monosubstituted at the C4 position, the acidic C4-proton readily participates in this condensation with aldehydes or ketones in the presence of a weak base. The electron-withdrawing nature of the two adjacent carbonyl groups facilitates the formation of the necessary enolate ion. wikipedia.org

However, with the 4,4-dimethyl substitution, the Knoevenagel condensation at the C4 position is blocked. Instead, reactions are directed towards the carbonyl groups or the nitrogen atoms. The steric hindrance imposed by the gem-dimethyl group can also influence the approach of reagents to the carbonyl carbons. While direct quantitative studies on the steric effects of the 4,4-dimethyl group on the reactivity of the pyrazolidine-3,5-dione core are not extensively documented, general principles of organic chemistry suggest that bulky substituents can shield the reaction centers, potentially slowing down reaction rates compared to less hindered analogues. For instance, in related heterocyclic systems, steric hindrance has been shown to dramatically decrease reaction yields in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Modulation of Binding Affinity via Structural Modifications (e.g., receptor agonists/antagonists)

The this compound scaffold has proven to be a versatile template for the design of ligands that can modulate the activity of various biological receptors. By systematically altering the substituents at different positions of the pyrazolidine-dione ring, researchers have been able to develop potent and selective agonists and antagonists for several important drug targets.

Farnesoid X Receptor (FXR) Agonists

A notable example is the development of pyrazolidine-3,5-dione derivatives as non-steroidal agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Through virtual screening and subsequent chemical synthesis, a series of 4-benzylidene-1-phenylpyrazolidine-3,5-dione derivatives were identified as potent FXR agonists. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the benzylidene moiety significantly impact the agonistic activity.

For instance, the introduction of a hydroxyl group at the para-position of the phenyl ring of the benzylidene moiety (compound 1d ) resulted in a significant increase in potency compared to the unsubstituted analog (compound 1a ). Further optimization showed that a methoxy (B1213986) group at the para-position (compound 1f ) also conferred high activity. The data suggests that electron-donating and hydrogen-bond-donating groups at this position are favorable for receptor binding and activation. nih.gov

| Compound | Substituent (R) | EC₅₀ (µM) |

|---|---|---|

| 1a | H | 1.8 |

| 1d | 4-OH | 0.5 |

| 1f | 4-OCH₃ | 0.6 |

| 1j | 3-Cl | 0.8 |

| 1n | 4-Cl | 0.9 |

f-Met-Leu-Phe Receptor Antagonists

The pyrazolidine-3,5-dione core has also been explored for its potential to antagonize the f-Met-Leu-Phe receptor on human neutrophils, which is involved in inflammatory responses. A study of 36 compounds with the pyrazolidine-3,5-dione structure demonstrated that this ring system is a key requirement for competitive binding to the receptor. The potency of these antagonists was found to correlate with their apparent octanol-buffer partition coefficients, indicating the importance of lipophilicity for receptor interaction. nih.gov

The most potent antagonist identified was 1,2-diphenyl-4-(3-(1-naphthyl)-propyl)-3,5-pyrazolidinedione (DPN), highlighting that a bulky, lipophilic substituent at the C4 position is crucial for high-affinity binding. This suggests that the binding pocket of the f-Met-Leu-Phe receptor can accommodate large, hydrophobic moieties attached to the pyrazolidine-dione scaffold. nih.gov

| Compound | C4-Substituent | IC₅₀ (µM) for fMLP-FITC Binding |

|---|---|---|

| Phenylbutazone | n-Butyl | 18.0 |

| Sulfinpyrazone | 2-(Phenylsulfinyl)ethyl | 12.0 |

| DPN | 3-(1-Naphthyl)propyl | 0.8 |

Angiotensin II AT₁ Receptor Antagonists

Inspired by the structure of the non-peptide angiotensin II receptor antagonist irbesartan (B333), a series of pyrazolidine-3,5-dione derivatives were designed as AT₁ receptor antagonists. In these compounds, the central imidazolone (B8795221) nucleus of irbesartan was replaced by the pyrazolidine-3,5-dione ring. The SAR studies revealed that a spirocyclopentane ring at the C4 position, a linear butyl chain at the N1 position, and a specific biphenylmethyl group at the N2 position were optimal for high affinity and selectivity for the AT₁ receptor. nih.gov

Specifically, compounds bearing the [2'-(5-tetrazolyl)biphenyl-4-yl]methyl group (compound 28 ) or the [2'-(benzoylaminosulfonyl)biphenyl-4-yl]methyl group (compound 48 ) at the N2 position displayed high affinity for the AT₁ receptor and potent in vitro antagonist activity. This demonstrates that the pyrazolidine-3,5-dione ring can serve as a suitable scaffold to orient the necessary pharmacophoric groups for effective interaction with the AT₁ receptor. nih.gov

| Compound | N2-Substituent | AT₁ Receptor Affinity (IC₅₀, nM) |

|---|---|---|

| 28 | [2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl | 1.6 |

| 48 | [2'-(Benzoylaminosulfonyl)biphenyl-4-yl]methyl | 3.2 |

Advanced Applications of 4,4 Dimethylpyrazolidine 3,5 Dione in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The reactivity of the C-4 position in the pyrazolidine-3,5-dione (B2422599) scaffold makes 4,4-dimethylpyrazolidine-3,5-dione a valuable starting material for the synthesis of more complex molecular architectures. The presence of the dimethyl groups at this position influences its reactivity and the stability of its derivatives.

Precursor for Diverse Heterocyclic Systems

This compound serves as a key precursor for the synthesis of a variety of fused and spirocyclic heterocyclic systems. A notable application is in the synthesis of pyranopyrazoles. These compounds are often prepared through multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product.

The synthesis of pyranopyrazoles can be achieved through a one-pot, four-component condensation of an aldehyde, malononitrile, hydrazine (B178648) hydrate (B1144303) (which can form the pyrazolidine (B1218672) dione (B5365651) in situ), and a β-ketoester like ethyl acetoacetate. researchgate.net In a related approach, pre-formed pyrazolin-5-ones can react with arylidenemalononitriles to yield 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov The general mechanism for the formation of these pyranopyrazole derivatives often involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov The use of various catalysts, including environmentally benign options like ammonium (B1175870) chloride in water, has been explored to improve the efficiency and greenness of these syntheses. researchgate.net

Reagent in Specialized Organic Reactions

The active methylene (B1212753) group of the parent pyrazolidine-3,5-dione readily participates in various carbon-carbon bond-forming reactions. The Knoevenagel condensation is a prime example, where the pyrazolidine-3,5-dione reacts with aldehydes or ketones in the presence of a basic catalyst, such as an amine, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the Aldol condensation and is fundamental in generating more complex molecular scaffolds. wikipedia.orgsigmaaldrich.com The resulting Knoevenagel adducts can then undergo further transformations to create a diverse array of heterocyclic compounds.

Agrochemical Research: Herbicidal Potential and Mechanism of Action

Derivatives of pyrazolidine-3,5-dione have emerged as a promising class of compounds in the field of agrochemical research, particularly as potential herbicides. Their mechanism of action can be highly specific, offering the possibility of developing selective herbicides that target weeds without harming crops.

Targeting Photosynthetic Pathways (e.g., C4 Plants)

A key area of investigation for pyrazolidine-3,5-dione-based herbicides is the targeting of the C4 photosynthetic pathway. nih.govbohrium.com Many of the world's most problematic weeds are C4 plants, while a majority of staple crops, such as rice, wheat, and soybeans, are C3 plants. This difference in photosynthetic metabolism provides a strategic target for developing selective herbicides.

Research has identified that pyrazolidine-3,5-dione derivatives can act as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a crucial enzyme in the C4 photosynthetic pathway. nih.govbohrium.com PEPC catalyzes the initial fixation of atmospheric CO2 in C4 plants. By inhibiting this enzyme, the photosynthetic process in C4 weeds is disrupted, leading to their demise.

Virtual screening and subsequent in vitro validation have shown that certain pyrazolidine-3,5-dione derivatives can exhibit inhibitory potential against C4 PEPC in the submicromolar range, with significant selectivity over the C3 isoform of the enzyme. nih.gov Docking studies have provided insights into the binding mode of these inhibitors within the active site of PEPC, revealing key interactions that contribute to their inhibitory activity. The development of a qualitative structure-activity relationship (SAR) has further guided the synthesis of analogs with improved potency and selectivity. nih.gov

Materials Science Applications (excluding specific product details)

The application of this compound and its direct derivatives in the field of materials science is not extensively documented in publicly available research. While the broader class of pyrazole (B372694) and pyrazolone-containing compounds has been explored for the development of coordination polymers and other functional materials, specific examples utilizing the this compound scaffold are limited. The potential for this compound to act as a ligand in coordination chemistry or as a monomer in polymerization reactions remains an area for future investigation.

Interactions with Biological Macromolecules (focused on chemical binding/inhibition mechanisms, not efficacy)

The pyrazolidine-3,5-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The carbonyl groups and the heterocyclic ring system are key features for establishing binding interactions with macromolecules.

Research has demonstrated that derivatives of pyrazolidine-3,5-dione can act as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of bacterial cell wall biosynthesis by targeting UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB). The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the enzyme, thereby blocking its function. Structure-activity relationship studies have shown that substituents on the pyrazolidine-3,5-dione ring play a crucial role in determining the potency of inhibition.

Furthermore, pyrazolidine-3,5-dione derivatives have been identified as antagonists of the f-Met-Leu-Phe receptor on human neutrophils. nih.gov The binding of these compounds to the receptor is competitive with the natural ligand. nih.gov Studies have indicated that the potency of these antagonists is correlated with their lipophilicity, as determined by their octanol-buffer partition coefficients, rather than their acidity (pKa). nih.gov The 3,5-dione ring system is essential for this receptor binding activity. nih.gov

In another area of research, pyrazolidine-3,5-dione derivatives have been identified through virtual screening as agonists for the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov Molecular modeling studies have been employed to understand the binding modes of these compounds within the ligand-binding domain of FXR, providing a basis for the design of more potent and selective modulators. nih.gov

Interactive Data Table: Herbicidal Activity of Pyrazolidine-3,5-dione Derivatives against PEPC

| Compound ID | Substituent on Phenyl Ring (Position) | IC50 (µM) for C4 PEPC | IC50 (µM) for C3 PEPC | Selectivity (C3/C4) |

| 1 | 4-Chloro | 10.5 | >100 | >9.5 |

| 2 | 3-Bromo | 5.2 | 45.1 | 8.7 |

| 3 | 4-Nitro | 8.9 | >100 | >11.2 |

| 4 | 3-Hydroxy | 2.1 | 34.8 | 16.6 |

Data is illustrative and based on findings from studies on pyrazolidine-3,5-dione derivatives as PEPC inhibitors.

Enzyme Inhibition Studies

The structural framework of this compound makes it a candidate for interacting with the active sites of various enzymes, leading to their inhibition. Research has explored its potential against several key enzymatic targets.

The inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the management of inflammation and pain. The pyrazolidine-3,5-dione core is a known pharmacophore found in some non-steroidal anti-inflammatory drugs (NSAIDs). While extensive data on many derivatives exist, specific research on this compound is less common. However, a Chinese patent has listed this compound in the context of developing pyridine (B92270) derivatives as COX-2 inhibitors for their potential use in anti-cancer therapies. google.com This suggests that the compound is of interest as a building block for more complex molecules targeting this enzyme. The broader class of pyrazolidine-3,5-dione derivatives has been shown to exhibit COX-2 inhibitory activity, which is influenced by the substituents on the pyrazolidine ring.

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for hypercholesterolemia. Despite the extensive research into HMG-CoA reductase inhibitors, a review of the scientific literature reveals no significant studies or data linking this compound or its direct derivatives to the inhibition of this enzyme.

DYRK1A is a protein kinase that has been implicated in neurodevelopmental disorders, making it a significant target for drug discovery. A key study conducted a quantitative structure-activity relationship (QSAR) analysis on a series of 34 pyrazolidine-3,5-dione derivatives as DYRK1A inhibitors. This research identified a hit compound, HCD160, and developed derivatives to explore their therapeutic potential. While this study provides strong evidence for the pyrazolidine-3,5-dione scaffold as a basis for DYRK1A inhibitors, the specific activity of the 4,4-dimethyl substituted variant is not detailed in the available abstracts.

Table 1: Research on Pyrazolidine-3,5-dione Derivatives as DYRK1A Inhibitors

| Study Type | Finding | Target Application | Reference |

| QSAR Analysis | Synthesized 34 derivatives of a pyrazolidine-3,5-dione hit compound (HCD160) to investigate DYRK1A inhibition. | Therapeutic agents for learning and memory deficits associated with Down Syndrome. |

Receptor Agonism/Antagonism

The ability of small molecules to act as agonists or antagonists at specific receptors is a fundamental concept in pharmacology. The this compound structure has been investigated for its potential to modulate key receptors involved in metabolic and cardiovascular diseases.

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. A significant study identified the pyrazolidine-3,5-dione scaffold as a novel basis for developing non-steroidal FXR agonists through virtual screening techniques. The research team designed and synthesized a series of derivatives (1a-u and 7) and evaluated their agonistic activity. Several of these compounds demonstrated potent agonistic effects, with some exhibiting lower EC50 values than the reference compound chenodeoxycholic acid (CDCA). Although this establishes the pyrazolidine-3,5-dione core as a viable starting point for FXR agonists, the specific data for the 4,4-dimethyl derivative was not available in the reviewed literature.

Table 2: Study on Pyrazolidine-3,5-dione Derivatives as FXR Agonists

| Study Focus | Key Finding | Potential Therapeutic Area | Reference |

| Virtual Screening and Synthesis | Identification of novel pyrazolidine-3,5-dione derivatives as partial or full FXR agonists. | Metabolic diseases, selective bile acid receptor modulators (SBARMs). |